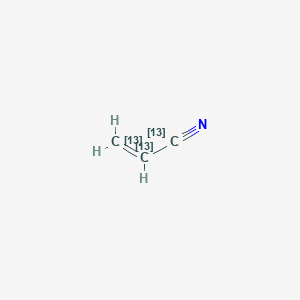

Acrylonitrile-13C3

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetoxyacetyl)phenyl acetate typically involves the acetylation of 4-hydroxyacetophenone. The reaction proceeds as follows:

Starting Material: 4-hydroxyacetophenone

Reagents: Acetic anhydride and a catalyst such as pyridine

Conditions: The reaction is carried out under reflux conditions for several hours.

The reaction mechanism involves the formation of an acetoxy group at the para position of the phenyl ring, resulting in the formation of 4-(2-Acetoxyacetyl)phenyl acetate.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Acetoxyacetyl)phenyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times .

Analyse Chemischer Reaktionen

Core Chemical Reactions

Acrylonitrile-¹³C₃ participates in reactions typical of nitriles and alkenes, with its isotopic label retained in most transformations.

Hydration

Reaction with water under acidic or enzymatic conditions yields acrylamide-¹³C₃:

Conditions : Sulfuric acid (H₂SO₄) or nitrile hydratase enzymes .

Reduction

Catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄) produces propylamine-¹³C₃:

Key product : Propionitrile-¹³C₃ intermediates form during partial reduction .

Cyanoethylation

Reacts with nucleophiles (e.g., thiols, amines) via Michael addition:

Applications : Synthesis of ¹³C-labeled polymers and pharmaceuticals .

Epoxidation

Oxidation with peroxides forms glycidonitrile-¹³C₃, an epoxide:

Mechanism : Electrophilic attack on the double bond, retaining the ¹³C label .

Enzymatic Oxidative Rearrangement

In Salmonella enterica, acrylonitrile-¹³C₃ derivatives participate in nitrile biogenesis. Studies using [1,2,3-¹³C₃]-tryptophan show C3 retention in nitrile products, confirming carbon backbone preservation :

| Substrate | Product | Isotopic Outcome |

|---|---|---|

| [1,2,3-¹³C₃]-Tryptophan | Skatole-¹³C₁ | C3 retained as nitrile |

Polymerization

Acrylonitrile-¹³C₃ undergoes radical or anionic polymerization to form polyacrylonitrile (PAN-¹³C₃), a precursor for carbon fibers. Isotopic labeling aids in studying polymerization kinetics and thermal degradation .

Conditions :

-

Radical initiators : Azobisisobutyronitrile (AIBN) at 60–80°C.

Metabolic Studies

In Bacillus subtilis, acrylonitrile-¹³C₃ is used to trace cyanide production. LC-MS data confirm C2 and C3 are released as cyanide and bicarbonate, respectively :

| Labeled Position | Product Detected | Mass Shift |

|---|---|---|

| [2-¹³C₁] | Cyanide-¹³C | +1 Da |

| [3-¹³C₁] | Skatole-¹³C₁ | +1 Da |

Catalytic Oxidation Pathways

In propylene oxidation over Bi₂Mo₃O₁₂ catalysts, isotopic studies with allyl alcohol-¹³C₃ demonstrate acrylonitrile-¹³C₃ forms via sequential oxidation without carbon loss .

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance (NMR) Spectroscopy

Acrylonitrile-13C3 is extensively utilized in NMR spectroscopy to trace chemical reactions and mechanisms. The carbon-13 isotope provides a distinct signature that facilitates the observation of molecular dynamics and interactions in complex systems.

Metabolic Studies

This compound is employed in metabolic studies to track the incorporation and transformation of carbon atoms within biological systems. It aids researchers in understanding metabolic pathways and the fate of nutrients in living organisms.

Material Science

In material science, this compound is used to synthesize labeled polymers. These labeled polymers are crucial for studying polymerization processes and investigating the physical properties of materials under various conditions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms. The Minimum Inhibitory Concentration (MIC) values for several pathogens are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 6.3 µg/mL |

| Candida albicans | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on human cancer cell lines. The results indicate dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism of action appears to involve apoptosis induction, as indicated by increased levels of caspase-3 activation in treated cells.

Research Implications

The diverse applications and biological activities of this compound underscore its potential as a therapeutic agent. Ongoing research aims to explore its efficacy in clinical settings, particularly as an alternative treatment for infections caused by resistant pathogens and as a chemotherapeutic agent for cancer therapy.

Wirkmechanismus

The mechanism of action of 4-(2-Acetoxyacetyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s acetoxy groups can undergo hydrolysis to form active metabolites that interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Hydroxyacetophenon: Das Ausgangsmaterial für die Synthese von 4-(2-Acetoxyacetyl)phenyl-Acetat.

Phenylessigsäure: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen.

Acetophenon-Derivate: Verschiedene Derivate mit verschiedenen funktionellen Gruppen.

Einzigartigkeit

4-(2-Acetoxyacetyl)phenyl-Acetat ist aufgrund seiner spezifischen Acetoxy-Funktionsgruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine besondere chemische Reaktivität und biologische Aktivität verleihen . Seine Fähigkeit, als Zwischenprodukt bei der Synthese von Phenethylamin-Metaboliten zu fungieren, unterstreicht seine Bedeutung in der chemischen Forschung .

Biologische Aktivität

Acrylonitrile-13C3 (chemical formula: C3H3N) is a stable isotopic form of acrylonitrile, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its antimicrobial properties, cytotoxic effects, and interactions with various biological systems.

This compound is characterized by its unique isotopic labeling, which allows for enhanced tracking in biological studies. The compound can be synthesized through several methods, including the reaction of propylene with hydrogen cyanide under controlled conditions. Its structure consists of a vinyl group attached to a nitrile functional group, making it reactive and suitable for various chemical modifications.

Antimicrobial Activity

Research Findings:

this compound has been investigated for its antimicrobial properties against a range of microorganisms. Studies have shown that it exhibits significant antibacterial and antifungal activities.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 6.3 µg/mL |

| Candida albicans | 15 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains .

Cytotoxic Effects

Case Studies:

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines, including human cancer cells. The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The cytotoxic mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activation in treated cells .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption: this compound can integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation: The compound induces oxidative stress in cells, contributing to its cytotoxic effects.

- Enzyme Inhibition: It has been shown to inhibit key enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer properties .

Research Implications

The diverse biological activities of this compound underscore its potential as a therapeutic agent. Ongoing research aims to explore its efficacy in clinical settings, particularly as an alternative treatment for infections caused by resistant pathogens and as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

(1,2,3-13C3)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584346 | |

| Record name | (~13~C_3_)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-55-4 | |

| Record name | (~13~C_3_)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202326-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.